Triphenylsilyl dimethylarsinoate
Description
Triphenylsilyl dimethylarsinoate is an organoarsenic compound featuring a triphenylsilyl (Tps) group linked to a dimethylarsinic acid moiety. Organoarsenic compounds are less common in industrial applications than their phosphorus or carbon analogs due to toxicity concerns, but they may exhibit unique reactivity in specialized contexts .
Properties
CAS No. |
128988-57-8 |
|---|---|
Molecular Formula |
C33H40O21 |
Molecular Weight |
772.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(38)5-11(49-32-27(47)24(44)20(40)16(7-34)51-32)6-15(18)50-28(29)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |
InChI Key |
CGTJNKQXMHSGFN-UJPFCWTGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Other CAS No. |
128988-57-8 |
Synonyms |
quercetin 3-O-alpha-rhamnopyranosyl(1-2)-beta-galactopyranoside-7-O-beta-glucopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The compounds below share triphenylsilyl groups but differ in their core structures and functional groups:
Key Observations :
- Elemental Diversity: this compound’s arsenic center distinguishes it from carbon-, oxygen-, and phosphorus-based analogs. Arsenic’s larger atomic radius and softer Lewis acidity could enable distinct metal-binding properties compared to phosphorus in phosphazenes or oxygen in carbonates .
- Applications: Silyl groups in –2 primarily serve as protective or activating moieties in organic synthesis. In contrast, bis(triphenylsilyl) binaphthols (–5) are likely chiral catalysts, analogous to BINOL derivatives . The arsenic in this compound could expand its utility in heavy-metal coordination or materials science.
Stability and Reactivity
- Thermal and Chemical Stability : Silyl ethers and carbonates (e.g., compounds 27, 29) are generally stable under basic conditions but cleaved by acids or fluoride ions . Arsenic compounds, however, may exhibit lower thermal stability and higher sensitivity to redox conditions.
- Reactivity: The dimethylarsinoate group could participate in ligand exchange reactions, unlike the inert silyl-protected steroids or carbonates. This reactivity parallels phosphazenes (), where phosphorus centers engage in nucleophilic substitutions .
Commercial Availability and Cost
Triphenylsilyl derivatives in –5 are commercially available at premium prices (e.g., JPY 32,800–47,500/100 mg), reflecting their use in enantioselective synthesis . In contrast, this compound’s niche applications and handling challenges may limit its commercial availability.
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